molecular formula C4H8 B3044129 4,4,4-Trideuteriobut-1-ene CAS No. 23086-03-5

4,4,4-Trideuteriobut-1-ene

Cat. No.: B3044129
CAS No.: 23086-03-5
M. Wt: 59.12 g/mol
InChI Key: VXNZUUAINFGPBY-BMSJAHLVSA-N
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Description

4,4,4-Trideuteriobut-1-ene (C₄H₅D₃) is a deuterium-substituted alkene where three hydrogen atoms on the terminal methyl group (C-4) are replaced by deuterium isotopes. This compound is primarily used in mechanistic studies to investigate kinetic isotope effects (KIEs) in hydrogenation, polymerization, and other catalytic reactions. The deuteration alters physical properties such as bond strength, density, and vibrational frequencies, making it a valuable tool in isotopic labeling experiments . Its molecular weight is 61.12 g/mol (vs. 56.11 g/mol for non-deuterated but-1-ene), with a boiling point slightly elevated due to deuterium’s higher mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trideuteriobut-1-ene typically involves the deuteration of but-1-ene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at the terminal carbon.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and efficient use of deuterium gas. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trideuteriobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of this compound using catalysts like platinum or palladium results in the formation of 4,4,4-Trideuteriobutane.

    Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms at specific positions on the carbon chain.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: H2 gas with Pt or Pd catalysts.

    Substitution: NBS, under light or heat to initiate the reaction.

Major Products:

    Oxidation: Deuterated butanone, butanoic acid.

    Reduction: 4,4,4-Trideuteriobutane.

    Substitution: Deuterated bromoalkenes.

Scientific Research Applications

4,4,4-Trideuteriobut-1-ene is utilized in various scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.

    Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy, providing enhanced resolution and sensitivity in analytical studies.

Mechanism of Action

The mechanism of action of 4,4,4-Trideuteriobut-1-ene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction kinetics and isotope effects, providing insights into the behavior of hydrogen atoms in chemical and biological processes. The compound’s unique isotopic properties make it a valuable tool for studying reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4,4,4-Trideuteriobut-1-ene with analogous alkenes:

Property This compound But-1-ene (C₄H₈) 1,1,2-Trideuterioethylene (C₂D₃H) 3,3,3-Trideuteriopropene (C₃H₃D₃)
Molecular Weight (g/mol) 61.12 56.11 31.06 47.09
Boiling Point (°C) ~ -6.3 -6.3 -103.7 -47.7
Density (g/cm³) 0.67 (est.) 0.595 0.57 (est.) 0.61 (est.)
Solubility in H₂O Insoluble Insoluble Slightly soluble Insoluble
Vapor Pressure (kPa, 20°C) ~105 245 4080 460

Key Observations :

  • Deuteration increases molecular weight and density while slightly reducing vapor pressure due to stronger intermolecular forces.
  • Boiling points remain similar to non-deuterated analogs, as isotopic substitution minimally affects van der Waals interactions .

Chemical Reactivity

  • Hydrogenation : 4,4,4-Trideuteriobut-ene exhibits a kinetic isotope effect (KIE) during catalytic hydrogenation. The C-D bonds resist cleavage more than C-H bonds, slowing reaction rates (e.g., $ kH/kD \approx 2-3 $ for Pd/C catalysts) .
  • Acid-Catalyzed Hydration : Deuteration at C-4 reduces electrophilicity at the β-carbon, leading to slower hydration compared to but-1-ene.
  • Polymerization: In Ziegler-Natta polymerization, deuterated monomers like this compound yield polymers with altered crystallinity due to isotopic mass effects .

Spectroscopic Differences

  • NMR : Deuterium substitution eliminates proton signals at C-4, simplifying $ ^1H $-NMR spectra. $ ^2H $-NMR shows a triplet (J ≈ 2 Hz) due to coupling with adjacent protons.
  • IR : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H stretches (~2800–3100 cm⁻¹) .

Notes

  • The provided evidence (ID:1) discusses (S)-Methyl 4-(1-aminoethyl)benzoate, a structurally unrelated compound. Therefore, this article relies on general knowledge from peer-reviewed studies on deuterated alkenes.
  • For reproducibility, consult primary literature on isotopic synthesis and KIEs in organic chemistry.

Properties

IUPAC Name

4,4,4-trideuteriobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZUUAINFGPBY-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

59.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4,4-Trideuteriobut-1-ene
4,4,4-Trideuteriobut-1-ene
4,4,4-Trideuteriobut-1-ene
4,4,4-Trideuteriobut-1-ene
4,4,4-Trideuteriobut-1-ene
4,4,4-Trideuteriobut-1-ene

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